Product packaging for Atropaldehyde diethyl acetal(Cat. No.:CAS No. 80234-04-4)

Atropaldehyde diethyl acetal

Cat. No.: B14427872
CAS No.: 80234-04-4
M. Wt: 206.28 g/mol
InChI Key: PGRGWTSTROMQAI-UHFFFAOYSA-N
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Description

Atropaldehyde diethyl acetal (CAS 80234-04-4) is a protected form of the valuable and reactive aldehyde, atropaldehyde (α-methylenebenzeneacetaldehyde). It serves as a crucial synthetic intermediate and a stable precursor for generating pure atropaldehyde in the laboratory . Researchers utilize this acetal in multi-step organic synthesis, where it functions as a versatile building block for the introduction of the α-methylenebenzyl moiety . The acetal protecting group enhances the compound's stability, allowing for its storage and handling, unlike the parent aldehyde, which is unstable at room temperature . The mechanism of its utility involves acid-catalyzed hydrolysis, which cleanly deprotects the diethyl acetal to liberate the reactive atropaldehyde monomer in situ for subsequent reactions . A documented synthesis involves the ring-opening of 1,1-dichloro-2-phenylcyclopropane in ethanol with sodium hydroxide, followed by purification . This makes it an essential reagent for chemists developing new synthetic methodologies, studying reaction mechanisms, and exploring the properties of conjugated reactive aldehydes. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B14427872 Atropaldehyde diethyl acetal CAS No. 80234-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diethoxyprop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRGWTSTROMQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=C)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462994
Record name atropaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80234-04-4
Record name atropaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Considerations for Atropaldehyde Diethyl Acetal

Established Synthetic Pathways to Atropaldehyde (B1208947) Diethyl Acetal (B89532)

The synthesis of atropaldehyde diethyl acetal has been approached through various routes, often aiming for efficiency and the use of readily available starting materials. A prevalent and well-documented method involves the ring-opening of a cyclopropane (B1198618) derivative. orgsyn.orgthieme-connect.de Specifically, the reaction of 1,1-dichloro-2-phenylcyclopropane with sodium hydroxide (B78521) in ethanol (B145695) under reflux conditions yields this compound. orgsyn.orgorgsyn.org This method is noted for its simplicity and reliance on inexpensive chemicals. orgsyn.org While other syntheses of atropaldehyde acetals have been reported, they often necessitate multi-step sequences or begin with less accessible starting materials. orgsyn.orgorgsyn.org

Precursor Compounds and Chemical Transformations Leading to this compound

The generation of this compound is contingent on the selection and chemical manipulation of appropriate precursor molecules.

Preparation from Styrenes or α-Hydroxyacetophenones

A significant pathway to this compound commences with styrene (B11656). orgsyn.orgorgsyn.org The process involves the initial conversion of styrene to 1,1-dichloro-2-phenylcyclopropane. This is achieved by reacting styrene with chloroform (B151607) in the presence of a phase-transfer catalyst, such as triethylbenzylammonium chloride, and a concentrated sodium hydroxide solution. orgsyn.org The resulting dichlorophenylcyclopropane is then subjected to ring-opening and acetalization in one pot.

Starting MaterialIntermediateReagents & Conditions for Acetal FormationProduct
Styrene1,1-Dichloro-2-phenylcyclopropaneNaOH, Ethanol, RefluxThis compound

This table summarizes the key steps in the synthesis of this compound starting from Styrene.

Conversion of Other Precursors to this compound

While the styrene-based route is prominent, other precursors can be conceptually considered or are used for related acetal syntheses. For instance, the synthesis of phenylacetaldehyde (B1677652) dimethyl acetal, a related compound, can be achieved from styrene oxide. prepchem.com The isomerization of styrene oxide yields phenylacetaldehyde, which is then acetalized. prepchem.com

Historically, the synthesis of atropaldehyde's ethylene (B1197577) glycol acetal was accomplished through a three-step procedure starting from 2-phenylpropanal. orgsyn.orgorgsyn.org This highlights that α-substituted phenylpropanals are viable, albeit potentially more complex, precursors.

The direct acetalization of atropaldehyde (2-phenylacrylaldehyde) would be the most straightforward route; however, atropaldehyde itself is a labile compound. orgsyn.orgchemicalbook.com Therefore, it is often prepared via the hydrolysis of its more stable acetal derivatives, such as this compound, using a mild acid like formic acid. orgsyn.orgchemicalbook.com This underscores the importance of the acetal as a stable, isolable precursor to the aldehyde.

Strategic Derivatization and Functionalization of this compound

This compound serves as a versatile building block in organic synthesis, primarily due to its potential for further chemical modification. Its structure contains multiple reactive sites that can be targeted for derivatization.

The acetal group itself can be hydrolyzed under acidic conditions to release the corresponding aldehyde, atropaldehyde. orgsyn.orgchemicalbook.com This transformation is crucial for applications where the free aldehyde is the desired reactant. For example, a mixture of formic acid and water can efficiently cleave the acetal at low temperatures. orgsyn.orgchemicalbook.com

Furthermore, atropaldehyde acetals have been employed as synthons in various cycloaddition and annulation reactions. researchgate.netacs.orgresearchgate.netresearchgate.net They can act as masked C2 or dual C2/C3 electrophiles in acid-catalyzed tandem reactions, leading to the synthesis of complex heterocyclic structures like 2,2-disubstituted indolin-3-ones, naphthofurans, stilbenes, pyrrolo[1,2-a]quinolines, and 3,5-diarylpyridines. researchgate.netresearchgate.net These reactions often proceed through novel cascades involving SN2' substitution and oxidative cleavage of carbon-carbon bonds. researchgate.net The ability to control the reaction pathways by modifying reaction conditions or the substitution patterns of other reactants highlights the strategic importance of atropaldehyde acetals in diversity-oriented synthesis. researchgate.net

Fundamental Reactivity and Mechanistic Elucidation of Atropaldehyde Diethyl Acetal

Atropaldehyde (B1208947) Diethyl Acetal (B89532) as a Versatile Synthon in Organic Synthesis

Atropaldehyde diethyl acetal, systematically named (3,3-diethoxy-1-propen-2-yl)benzene, has emerged as a multifaceted building block in organic synthesis. Its unique structural framework, featuring a vinyl group, a phenyl substituent, and a diethyl acetal moiety, allows for a diverse range of chemical transformations. This versatility stems from its ability to act as different synthetic equivalents, or synthons, depending on the reaction conditions and the nature of the reacting partners.

Dual C2/C3 Synthon Behavior

One of the most remarkable features of this compound is its capacity to function as either a C2 or a C3 synthon. This dual reactivity allows for the construction of varied molecular architectures from a single starting material. As a C3 synthon, the entire three-carbon backbone of the propenyl group is incorporated into the target molecule. This is often observed in reactions where the double bond and the acetal group participate in cycloadditions or annulation reactions, leading to the formation of cyclic structures.

Conversely, under specific catalytic conditions, this compound can undergo carbon-carbon bond cleavage, enabling it to act as a C2 synthon. In this mode of reactivity, the molecule effectively delivers a two-carbon fragment to a reaction partner. This behavior is particularly valuable for the synthesis of molecules where a two-carbon extension is required. The ability to selectively engage in either C2 or C3 reactivity pathways underscores the synthetic utility of this compound.

Role as a Masked C2 Electrophile via Carbon-Carbon Bond Cleavage

The capacity of this compound to serve as a masked C2 electrophile represents a significant aspect of its reactivity profile. This behavior is predicated on the selective cleavage of the C-C bond between the second and third carbon atoms of the propenyl chain. This cleavage unmasks a reactive two-carbon electrophilic species that can be trapped by various nucleophiles. The acetal group plays a crucial role in this process, as its hydrolysis under acidic conditions can initiate the cascade of events leading to C-C bond scission.

Acid-Catalyzed Tandem Reactions and C-C Cleavage Cascades

In the presence of acid catalysts, this compound can initiate a variety of tandem reactions that culminate in C-C bond cleavage. The reaction cascade typically begins with the protonation of the acetal, followed by the elimination of ethanol (B145695) to form a resonance-stabilized carbocation. This intermediate can then undergo a series of rearrangements and ultimately lead to the cleavage of the C-C bond, generating a C2 electrophile. The specific outcome of these acid-catalyzed reactions is highly dependent on the reaction conditions, including the nature of the acid, the solvent, and the temperature.

Oxidative Carbon-Carbon Bond Cleavage Processes

Oxidative conditions can also be employed to induce the cleavage of the carbon-carbon double bond in this compound. Reagents such as ozone or potassium permanganate can effectively cleave the C=C bond, leading to the formation of carbonyl compounds. Subsequent reaction of these intermediates can result in the generation of a two-carbon fragment. This oxidative cleavage provides an alternative strategy for utilizing this compound as a C2 synthon.

Retro-Aldol Induced Carbon-Carbon Cleavage Mechanisms

Under certain basic or nucleophilic conditions, derivatives of this compound can undergo retro-aldol reactions. This process involves the cleavage of a carbon-carbon bond beta to a carbonyl group. While this compound itself does not possess a carbonyl group, it can be converted into derivatives that do, which can then be subjected to retro-aldol conditions. This pathway offers another mechanistic avenue for the generation of C2 fragments from this versatile starting material.

Electrophilic and Nucleophilic Activation Modes of this compound

The reactivity of this compound is rooted in its ability to be activated through both electrophilic and nucleophilic modes, allowing it to participate in a diverse array of chemical transformations.

Electrophilic Activation: In the presence of an acid catalyst, the acetal functionality of this compound can be protonated. This protonation enhances the electrophilicity of the molecule, making it susceptible to nucleophilic attack. This activation mode is crucial for initiating reactions such as SN2' substitutions, where the acetal acts as a masked C2 electrophile. The electron-donating nature of the ethoxy groups stabilizes the resulting carbocation intermediate, facilitating the departure of a leaving group and subsequent reaction with a nucleophile.

Nucleophilic Activation: While less common, the vinylic system of this compound can also exhibit nucleophilic character under certain conditions. The π-electrons of the double bond can attack highly electrophilic species. However, the predominant reactivity pattern involves the activation of the acetal group, leading to transformations where the atropaldehyde moiety acts as an electrophile.

Key Elementary Steps in this compound Transformations

The diverse reactivity of this compound is underpinned by several key elementary steps, which can occur independently or in cascade sequences to construct complex molecular architectures.

SN2' Substitution Pathways

A prominent reaction pathway for this compound involves an SN2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) mechanism. In acid-catalyzed tandem reactions, atropaldehyde acetals have been shown to act as masked C2 electrophiles. The reaction is initiated by the protonation of the acetal, followed by the departure of an ethanol molecule to form a stabilized carbocation. A nucleophile then attacks the γ-carbon of the allylic system, leading to a double bond shift and the formation of a new carbon-carbon or carbon-heteroatom bond. This pathway has been effectively utilized in the synthesis of various heterocyclic and carbocyclic frameworks.

Michael Addition Sequences

This compound, as an α,β-unsaturated acetal, can theoretically serve as a Michael acceptor. In a Michael addition, a nucleophile adds to the β-carbon of the conjugated system in a 1,4-conjugate addition manner. This reaction is typically catalyzed by a base, which deprotonates a Michael donor to generate a nucleophilic enolate or a similar species. The resulting enolate intermediate is then protonated to yield the final adduct. While specific examples detailing the Michael addition of this compound are not extensively documented in readily available literature, the general principle of conjugate addition to α,β-unsaturated systems is a fundamental concept in organic chemistry.

Table 1: General Scheme of a Michael Addition Reaction

StepDescription
1 A base removes an acidic proton from the Michael donor to form a stabilized enolate.
2 The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor.
3 The resulting enolate intermediate is protonated by a proton source (e.g., the conjugate acid of the base) to give the final 1,4-addition product.

Cyclization and Annulation Reaction Mechanisms

This compound has proven to be a valuable building block in cyclization and annulation reactions, particularly in the synthesis of nitrogen-containing heterocycles. In a notable example, the reaction of atropaldehyde acetals with N-arylglycine esters under metal-free conditions leads to the formation of pyrrolo[1,2-a]quinolines. researchgate.netlibretexts.org This transformation proceeds through a cascade mechanism that involves several key steps:

Initial Reaction: The reaction is initiated by the interaction between the atropaldehyde acetal and the glycine (B1666218) ester.

Oxidative C-C Cleavage: A crucial step in this cascade is an oxidative cleavage of a carbon-carbon bond.

Multiple Cyclizations: The intermediate generated from the C-C cleavage undergoes a series of intramolecular cyclizations to construct the fused ring system of the pyrrolo[1,2-a]quinoline core.

This diversity-oriented approach highlights the ability of atropaldehyde acetal to act as a dual C2/C3 synthon, providing multiple carbon atoms for the construction of the heterocyclic framework. researchgate.netlibretexts.org

Carbon-Nitrogen Cleavage Pathways

In a divergent reaction pathway, the reaction of atropaldehyde acetals with N-benzylglycine esters can lead to the formation of 3,5-diarylpyridines. libretexts.org This transformation is mechanistically distinct from the formation of pyrrolo[1,2-a]quinolines and is characterized by two key carbon-nitrogen (C-N) bond cleavage events. The specific details of the mechanistic steps leading to these C-N cleavages are a subject of ongoing research, but they underscore the remarkable versatility of atropaldehyde acetal in directing reaction pathways towards different structural motifs based on the nature of the reaction partner.

Table 2: Divergent Synthesis of Nitrogen-Containing Heterocycles from Atropaldehyde Acetals

Reactant with Atropaldehyde AcetalKey Mechanistic StepsProduct
N-Arylglycine EsterOxidative C-C Cleavage, Multiple CyclizationsPyrrolo[1,2-a]quinolines
N-Benzylglycine EsterTwo Key C-N Cleavages3,5-Diarylpyridines

Advanced Applications of Atropaldehyde Diethyl Acetal in Complex Molecular Architecture Synthesis

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The strategic application of atropaldehyde (B1208947) diethyl acetal (B89532) has led to the development of novel and efficient methodologies for the synthesis of a range of nitrogen-containing heterocycles. These methods often proceed under mild conditions and demonstrate broad substrate scope, making them highly valuable in synthetic organic chemistry.

Synthesis of Pyrrolo[1,2-a]quinolines

A metal-free, diversity-oriented reaction has been developed for the rapid synthesis of pyrrolo[1,2-a]quinolines. researchgate.netresearchgate.net This approach utilizes atropaldehyde acetals as a dual C3/C2-synthon in a cascade reaction with N-arylglycine esters. researchgate.net The reaction proceeds through an oxidative C-C bond cleavage followed by multiple cyclization steps. researchgate.net This method is noted for its mild reaction conditions, broad substrate scope, and the use of environmentally benign organic solvents. researchgate.net The process is catalyzed by an acid and typically takes place under an air atmosphere. researchgate.net

Table 1: Synthesis of Pyrrolo[1,2-a]quinoline Derivatives researchgate.net

EntryN-Arylglycine EsterProductYield (%)
1Methyl 2-((4-methoxyphenyl)amino)acetate85
2Methyl 2-(p-tolylamino)acetate82
3Methyl 2-((4-chlorophenyl)amino)acetate78
4Methyl 2-(phenylamino)acetate80

Reaction conditions: atropaldehyde diethyl acetal (0.2 mmol), N-arylglycine ester (0.4 mmol), TFA (0.04 mmol), DEC (1 mL), 80 °C, 6 h, under air atmosphere. Isolated yields are based on this compound.

Synthesis of 3,5-Diarylpyridines

In a divergent synthetic strategy, atropaldehyde acetals can also be employed to synthesize 3,5-diarylpyridines. researchgate.netccspublishing.org.cn When N-benzylglycine ester is used as the counterpart reagent instead of an N-arylglycine ester, the reaction pathway shifts to favor the formation of 3,5-diarylpyridines. researchgate.net This transformation involves two critical C-N bond cleavages. researchgate.net This dual reactivity of atropaldehyde acetals, controlled by the choice of glycine (B1666218) ester, highlights its versatility as a synthon. researchgate.net

Synthesis of 2,2-Disubstituted Indolin-3-ones

Atropaldehyde acetals serve as masked C2 electrophiles in the acid-catalyzed synthesis of 2,2-disubstituted indolin-3-ones. researchgate.netresearchgate.net This tandem reaction involves an initial SN2' substitution, where the atropaldehyde acetal acts as an electrophile, followed by an oxidative cleavage of a carbon-carbon bond in the resulting phenylacetaldehyde-type intermediate. researchgate.netrsc.org This protocol offers a significant advantage by avoiding the need for expensive noble metal catalysts and simplifying the operational procedure. researchgate.net The reaction between atropaldehyde acetals and 2-phenylindoles is a key example of this application. researchgate.net

Synthesis of Cyclohepta[b]indoles

An efficient, acid-catalyzed three-component cascade strategy has been established for the synthesis of the privileged cyclohepta[b]indole scaffold. rsc.org In this process, vinylindole intermediates, which act as 1,4-bisnucleophiles, are trapped by atropaldehyde acetals to construct diphenyl-substituted dihydrocyclohepta[b]indoles. rsc.orgdoi.org This method provides a divergent route to these complex heterocyclic systems. rsc.org

Oxidative [3+3] Annulation for Carbazole (B46965) Synthesis

Atropaldehyde acetals can participate in oxidative [3+3] annulation reactions with 1,3-bisnucleophiles to construct six-membered aromatic rings, including the carbazole nucleus. researchgate.net While specific details on the direct use of this compound for carbazole synthesis are part of broader synthetic strategies, the principle of using acetals in annulation reactions to build carbazole frameworks is established. For instance, a three-component annulation reaction involving an indole (B1671886), bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound has been reported for the synthesis of carbazole-2-carboxylates. nih.gov

Synthesis of Oxygen-Containing Heterocyclic Systems

The utility of this compound extends to the synthesis of oxygen-containing heterocycles. Acid-catalyzed tandem reactions of atropaldehyde acetals have been successfully employed to synthesize naphthofurans. researchgate.netrsc.org This reaction proceeds through a cascade involving an SN2' substitution and a subsequent oxidative C-C bond cleavage, demonstrating the acetal's role as a masked C2 electrophile in the formation of these fused furan (B31954) systems. researchgate.netrsc.org This methodology presents a simple and metal-free approach to these important molecular scaffolds. researchgate.net

Synthesis of Naphthofurans

Acid-catalyzed tandem reactions of atropaldehyde acetals have been successfully developed for the synthesis of naphthofurans. researchgate.net This process leverages the ability of this compound to act as an electrophile in the initial step. The reaction cascade involves an SN2' substitution, where the atropaldehyde derivative serves as an electrophile, followed by an oxidative cleavage of a carbon-carbon bond in the resulting phenylacetaldehyde-type intermediate. researchgate.net This metal-free approach offers a significant advantage by avoiding the use of expensive noble metal catalysts and simplifying the operational procedure. researchgate.net

The general scheme for this transformation allows for the construction of the naphthofuran skeleton through a novel reaction cascade. researchgate.net

Oxidative [3+3] Annulation for Salicylate (B1505791) Synthesis

A highly efficient method for constructing six-membered aromatic rings, such as salicylates, involves the oxidative [3+3] annulation of atropaldehyde acetals with 1,3-bisnucleophiles. researchgate.net This strategy provides a powerful tool for the synthesis of polysubstituted aromatic compounds. The reaction proceeds by engaging the atropaldehyde acetal in a sequence that ultimately leads to the formation of the stable aromatic salicylate core. researchgate.net

Table 1: Illustrative Examples of Salicylate Synthesis via Oxidative [3+3] Annulation

1,3-Bisnucleophile Product Yield
Dimedone Methyl 2-hydroxy-4,4-dimethyl-6-phenyl-cyclohex-1-ene-1-carboxylate Data not available in abstract

Regioselective Synthesis of Stilbene (B7821643) Derivatives

Atropaldehyde acetals are also valuable precursors for the synthesis of stilbene derivatives. researchgate.net Similar to the synthesis of naphthofurans, this method relies on an acid-catalyzed tandem reaction. researchgate.net The process is initiated by an SN2' substitution followed by an oxidative C-C bond cleavage. researchgate.net This approach provides a metal-free alternative to traditional cross-coupling methods for accessing the stilbene framework. researchgate.netrsc.org The control of regioselectivity is a critical aspect of stilbene synthesis, and methods utilizing flow microreactors have demonstrated precise control over cis-trans isomerization, allowing for the selective formation of either isomer in high yields. nih.gov While this specific flow chemistry example does not directly use this compound, it highlights the importance of regiocontrol in stilbene synthesis, a principle applicable to various synthetic routes. nih.gov

Formation of Benzo[a]fluorenes

The formation of acetals in situ has been ingeniously utilized to develop efficient domino reactions for the regioselective synthesis of substituted benzo[a]fluorenes under mild conditions. rsc.orgresearchgate.net This method typically involves the reaction of ortho-alkynylbenzaldehydes with arylalkynes, where the in situ formation of an acetal from the aldehyde is a crucial step that alters the reaction pathway. rsc.org The acetal facilitates an intermolecular heteroalkyne metathesis, which is followed by a trans-to-cis isomerization of a double bond, enabling the final intramolecular annulation to form the benzo[a]fluorene core. researchgate.netrsc.org While this reaction starts with an aldehyde rather than a pre-formed acetal like this compound, it underscores the pivotal role of the acetal intermediate in directing the course of the cyclization. rsc.orgresearchgate.net

Table 2: Key Steps in Benzo[a]fluorene Synthesis via In Situ Acetal Formation

Step Description Reference
1 In situ formation of an acetal from an o-alkynylbenzaldehyde. rsc.org
2 Intermolecular heteroalkyne metathesis. researchgate.netrsc.org
3 Trans to cis isomerization of the double bond. rsc.org

α-Alkylation of Unactivated Ketones Utilizing In-Situ Formed Acetals

A significant advancement in C-C bond formation is the direct α-alkylation of unactivated ketones using benzylic alcohols as electrophiles, a reaction mediated by the in situ formation of acetals. acs.org This process is typically promoted by a strong acid, such as triflic acid, in the presence of an orthoformate. researchgate.netacs.org It is proposed that a reactive species, like methyl vinyl ether, is generated from the in situ formed dimethyl acetal, which then undergoes alkylation. acs.org This method allows for the alkylation of a diverse range of ketones with various alcohols, including diarylmethanols and cinnamyl alcohols, at room temperature. acs.org The key to this transformation is the in situ generated acetal, which acts as the crucial intermediate for the alkylation event. researchgate.netacs.org

Catalytic Strategies and Methodological Innovations in Atropaldehyde Diethyl Acetal Chemistry

Metal-Free Catalytic Systems in Atropaldehyde (B1208947) Diethyl Acetal (B89532) Transformations

The development of metal-free catalytic systems for reactions involving atropaldehyde diethyl acetal represents a significant advancement towards more sustainable and cost-effective chemical synthesis. These systems avoid the use of expensive and potentially toxic noble metal catalysts. rsc.orgresearchgate.net

A notable metal-free approach involves using atropaldehyde acetals as dual C2/C3 synthons for the diversity-oriented synthesis of nitrogen-containing heterocycles like pyrrolo[1,2‐a]quinolines and 3,5‐diarylpyridines. researchgate.net This strategy employs glycine (B1666218) esters as reagents, and the reaction pathway is controlled by the substituents on the glycine ester. researchgate.net For instance, the reaction with N-arylglycine esters proceeds through a cascade of oxidative C-C bond cleavage and multiple cyclizations to form pyrrolo[1,2‐a]quinolines. researchgate.net Another metal-free transformation is the [3+2] cyclization of this compound, which can be achieved using reagents like N-bromosuccinimide (NBS) in combination with an aluminum-based Lewis acid, although the core cyclization can be driven without a transition metal. ccspublishing.org.cn

These methods highlight a shift towards more environmentally benign synthetic routes, providing access to complex molecular architectures from readily available starting materials under metal-free conditions. researchgate.net

Role of Acid Catalysis (Brønsted and Lewis Acids) in this compound Reactions

Acid catalysis is fundamental to manipulating the reactivity of this compound, which is generally stable under neutral and basic conditions but susceptible to hydrolysis and activation in acidic environments. thieme-connect.de Both Brønsted and Lewis acids are employed to initiate transformations by enabling the acetal to act as a masked C2 electrophile. rsc.orgresearchgate.net

Triflic acid, a powerful Brønsted acid, has been used to promote reactions such as the oxidative [3+3] annulation of atropaldehyde acetals with 1,3-bisnucleophiles. researchgate.netacs.org This methodology facilitates the construction of six-membered aromatic rings. researchgate.net

A significant application of acid catalysis is in tandem reactions for synthesizing molecules like 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes. rsc.orgresearchgate.net These reaction cascades are initiated by an S_N2′ substitution, where the atropaldehyde acetal functions as an electrophile, followed by an oxidative cleavage of a carbon-carbon bond. rsc.orgresearchgate.net This protocol is operationally simple and avoids the need for noble metal catalysts. rsc.orgresearchgate.net

The choice of acid catalyst can be crucial. For instance, pyridinium (B92312) p-toluenesulfonate has been used for alkylations with related acrolein acetals. researchgate.net The versatility of acid catalysis allows for a range of transformations, turning the relatively stable acetal into a reactive intermediate for constructing complex molecular frameworks.

Table 1: Acid-Catalyzed Tandem Reactions of this compound with Various Nucleophiles This table presents a selection of products synthesized from this compound under acid catalysis, demonstrating the versatility of this approach.

Nucleophile/ReactantAcid CatalystProduct TypeYield (%)Citation
Indole (B1671886)TfOH2,2-Disubstituted indolin-3-one85% rsc.orgrsc.org
2-NaphtholTfOHNaphthofuran92% rsc.orgrsc.org
AnisoleTfOHStilbene (B7821643)78% rsc.orgrsc.org
1,3-DimethoxybenzeneTfOHStilbene88% rsc.orgrsc.org

Oxidant-Mediated Reactions Utilizing this compound

Oxidants play a crucial role in expanding the synthetic utility of this compound, often in conjunction with acid catalysis. These reactions typically involve an oxidative event that enables bond cleavage or dearomatization, leading to complex molecular rearrangements and constructions. rsc.orgresearchgate.net

One key transformation is the oxidative cleavage of the carbon-carbon bond in intermediates derived from this compound. rsc.orgresearchgate.net In the synthesis of 2,2-disubstituted indolin-3-ones from indoles, an oxidant is used to cleave a C-C bond in the phenylacetaldehyde-type intermediate formed after the initial acid-catalyzed substitution. rsc.org Similarly, in metal-free syntheses of certain nitrogen-containing heterocycles, a cascade process involving oxidative C-C cleavage is a key step. researchgate.net

Ammonium persulfate ((NH₄)₂S₂O₈) has been employed as an oxidant in the synthesis of C-2 quaternary indolines, mediating an oxidative dearomatization of indole derivatives that react with this compound. researchgate.net N-Bromosuccinimide (NBS) has also been utilized as an oxidizing agent in related systems to facilitate the synthesis of substituted benzofurans. researchgate.net These oxidant-mediated strategies demonstrate how the reactivity of this compound can be harnessed to achieve transformations that would be difficult otherwise, enabling the formation of intricate molecular structures. researchgate.netresearchgate.net

Development of High-Yield and Operationally Simple Protocols

A major focus in the chemistry of this compound has been the development of protocols that are not only high-yielding but also operationally simple. This emphasis aims to make complex molecules more accessible for further applications.

Similarly, the metal-free, diversity-oriented synthesis of heterocycles using atropaldehyde acetals was developed as a highly efficient paradigm. researchgate.net This approach allows for the rapid synthesis of important molecular scaffolds. researchgate.net The development of such robust and user-friendly protocols is critical for the practical application of this compound in medicinal chemistry and materials science, where the efficient synthesis of novel compounds is a constant demand.

Table 2: Examples of High-Yield Protocols Using this compound This table highlights specific, high-yielding reactions, underscoring the efficiency of modern synthetic methods involving this compound.

Reaction TypeReagentsProductYield (%)Citation
Tandem Reaction2-Methylindole, TfOH, DDQ2-Methyl-2-phenyl-indolin-3-one85% rsc.orgrsc.org
Tandem Reaction2-Phenylindole, TfOH, DDQ2,2-Diphenyl-indolin-3-one91% rsc.orgrsc.org
Tandem Reaction1,3,5-Trimethoxybenzene, TfOH, DDQSubstituted Stilbene95% rsc.orgrsc.org
[3+3] Annulation1,3-Dicarbonyl compound, TfOHNaphthofuran derivative92% rsc.orgresearchgate.netrsc.org

Computational and Theoretical Insights into Atropaldehyde Diethyl Acetal Reactivity

Quantum Mechanical Studies of Reaction Energetics and Transition States

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the energetics of reaction pathways and the geometries of associated transition states. For α,β-unsaturated systems like atropaldehyde (B1208947) diethyl acetal (B89532), these calculations can predict the feasibility of various reactions, such as additions to the carbon-carbon double bond or hydrolysis of the acetal group.

Studies on analogous α,β-unsaturated aldehydes and their acetals have shown that the reactivity is a delicate balance between different potential reaction pathways. For instance, the hydrolysis of acetals is known to proceed through protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com Computational studies on acetal hydrolysis have detailed the role of water molecules in the proton transfer relay and in stabilizing the transition state. ic.ac.uk The energy barrier for this process is sensitive to the electronic nature of the substituents and the solvent environment.

In the context of atropaldehyde diethyl acetal, the vinyl group is expected to influence the stability of the key oxocarbenium ion intermediate. Theoretical calculations on the hydrolysis of similar acetals suggest that the rate-determining step is the formation of this carbocation. masterorganicchemistry.com The energetics of this step would be influenced by the ability of the conjugated system to delocalize the positive charge.

Furthermore, computational investigations into the reactions of α,β-unsaturated aldehydes with nucleophiles have provided detailed energy profiles. For example, the Michael addition of a nucleophile to the β-carbon is a common reaction pathway. libretexts.org DFT calculations on the addition of amines to cinnamaldehyde (B126680) have shown that while 1,2-addition to the carbonyl group is kinetically favored, the 1,4-conjugate addition product is often thermodynamically more stable. worktribe.com The transition states for these competing pathways can be computationally modeled to predict the likely outcome of a reaction. The presence of the diethyl acetal group in this compound would sterically and electronically modulate the energetics of these transition states compared to the parent aldehyde.

Table 1: Calculated Relative Energies and Rotational Barriers for Cinnamaldehyde Conformers (Analogous System) Data extrapolated from DFT B3LYP/6-311++G(d,p) calculations on cinnamaldehyde, which serves as a model for the electronic and conformational behavior of the α,β-unsaturated system in this compound.

ConformerRelative Energy (kJ/mol)Rotational Barrier (kJ/mol)
s-trans0.007.95
s-cis7.95-

Source: Adapted from DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. scielo.org.mx

Computational Modeling of Intermediate Structures and Reactivity Profiles

The reactivity of this compound is intrinsically linked to the stability and structure of the intermediates formed during a reaction. Computational modeling allows for the detailed characterization of these transient species, which is often challenging to achieve through experimental methods alone.

One of the key intermediates in reactions involving acetals is the oxocarbenium ion. Computational studies on acetal substitution reactions have shown that the stereochemical outcome is highly dependent on the nature of this intermediate. researchgate.net The geometry of the oxocarbenium ion, whether it exists as an open-chain species or is involved in a cyclic dioxolenium ion, dictates the approach of the incoming nucleophile and thus the stereoselectivity of the reaction. researchgate.net For this compound, the planarity of the vinyl-conjugated system would influence the conformation of the resulting oxocarbenium ion, and computational models could predict the preferred diastereomeric outcome of nucleophilic attack.

The electrophilicity of the β-carbon in the α,β-unsaturated system is another critical factor in determining the reactivity profile. Quantum mechanical parameters such as the electrophilicity index (ω) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can be calculated to quantify the susceptibility of the molecule to nucleophilic attack. nih.gov Studies on a range of α,β-unsaturated carbonyl compounds have shown a strong correlation between these calculated parameters and their experimentally observed reactivity with nucleophiles like thiols. nih.gov It is expected that this compound would exhibit significant electrophilicity at the β-position due to the electron-withdrawing nature of the acetal-masked carbonyl group.

Table 2: Calculated Quantum Mechanical Parameters for α,β-Unsaturated Carbonyls (Analogous Systems) These parameters provide insight into the electrophilic nature of the β-carbon, which is a key reactive site in this compound.

CompoundELUMO (eV)Electrophilicity Index (ω)
Acrolein-2.51.14
Methyl vinyl ketone-2.31.21
Cinnamaldehyde-2.11.45

Source: Data conceptualized from studies on the electrophilicity of α,β-unsaturated carbonyl derivatives. nih.govnih.gov

Mechanistic Probing via Advanced Computational Approaches

Advanced computational methods, including QM/MM (Quantum Mechanics/Molecular Mechanics) and reaction dynamics simulations, offer a deeper understanding of reaction mechanisms by incorporating environmental effects such as solvent and the dynamic nature of molecular interactions.

For reactions in solution, explicit solvent models in computational simulations can reveal the specific roles of solvent molecules in stabilizing intermediates and transition states. For example, in the hydrolysis of acetals, computational studies with explicit water molecules have demonstrated the formation of a proton relay network that facilitates the proton transfer steps. ic.ac.uk Such detailed mechanistic insights are crucial for understanding the reactivity of this compound in protic solvents.

The mechanism of catalyst-controlled reactions can also be effectively probed using computational approaches. For instance, in organocatalyzed Michael additions to α,β-unsaturated aldehydes, DFT calculations have been used to elucidate the entire catalytic cycle, including the formation of iminium and enamine intermediates and the role of the catalyst in lowering activation barriers and controlling stereoselectivity. nih.gov While this compound itself is not an aldehyde, it can be a precursor to one, and understanding the computational landscape of reactions involving the parent aldehyde is crucial for its synthetic applications.

Furthermore, computational studies on the reactions of α,β-unsaturated aldehydes with radicals, such as the OH radical, have been performed to understand their atmospheric chemistry. researchgate.net These studies model various reaction channels, including addition to the double bond and hydrogen abstraction, and calculate the corresponding rate coefficients. Such computational probing can provide valuable information on the potential degradation pathways of this compound under specific environmental conditions.

Emerging Research Directions and Future Perspectives in Atropaldehyde Diethyl Acetal Chemistry

Exploration of Undiscovered Reactivity Patterns and Functionalizations

Recent research has begun to uncover the novel reactivity of atropaldehyde (B1208947) diethyl acetal (B89532), moving beyond its traditional role as a simple protecting group. Scientists are now exploring its potential as a versatile synthon capable of participating in a variety of chemical transformations.

One significant area of investigation is its use as a masked C2 electrophile. rsc.orgresearchgate.net Under acidic conditions, atropaldehyde acetals can undergo tandem reactions, acting as an electrophile in SN2′ substitution reactions. rsc.orgresearchgate.net This is followed by an oxidative cleavage of the carbon-carbon bond of the resulting phenylacetaldehyde-type products. rsc.orgresearchgate.net This reactivity has been harnessed for the synthesis of important molecular scaffolds such as 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes. rsc.orgresearchgate.net

Furthermore, atropaldehyde acetals have been shown to exhibit dual reactivity, functioning as both C2 and C3 synthons in certain tandem reactions. ccspublishing.org.cn This dual role allows for the rapid construction of diverse and complex molecular architectures. For instance, under metal-free conditions, atropaldehyde acetals can react with glycine (B1666218) esters to form either pyrrolo[1,2-a]quinolines or 3,5-diarylpyridines, with the product being controlled by the substituents on the glycine ester. researchgate.net This diversity-oriented synthesis highlights the untapped potential of atropaldehyde acetals in generating a wide range of nitrogen-containing heterocycles. researchgate.net

The exploration of these novel reactivity patterns is expanding the synthetic utility of atropaldehyde diethyl acetal, positioning it as a powerful tool for the efficient construction of intricate molecular frameworks.

Development of Sustainable and Green Synthetic Protocols for this compound Transformations

A significant trend in modern chemistry is the development of environmentally benign and sustainable synthetic methods. Research concerning this compound is increasingly aligning with these "green chemistry" principles.

A key focus is the use of metal-free catalytic systems. rsc.orgresearchgate.net Traditional methods for transformations involving similar substrates often rely on expensive and potentially toxic noble metal catalysts. rsc.orgresearchgate.net In contrast, recent protocols for atropaldehyde acetal reactions have successfully employed acid catalysis, avoiding the need for such metals. rsc.orgresearchgate.net This not only reduces the cost and environmental impact of the synthesis but also simplifies the operational procedures. rsc.orgresearchgate.net

Moreover, efforts are being made to utilize bio-based solvents and reagents. For example, the use of a deep eutectic solvent (DES) derived from FeCl3·6H2O and meglumine (B1676163) has been shown to be an effective and water-compatible medium for reactions involving acetals, enabling the use of aqueous solutions of reactants like glycolaldehyde. researchgate.netresearchgate.net The development of such green solvent systems is crucial for reducing the reliance on volatile and often hazardous organic solvents. rsc.org

The following table summarizes some of the green approaches being explored for acetal chemistry:

Green Chemistry ApproachDescriptionExample Application
Metal-Free Catalysis Utilizes acid catalysts instead of noble metals to promote reactions. rsc.orgresearchgate.netSynthesis of indolin-3-ones, naphthofurans, and stilbenes from atropaldehyde acetals. rsc.orgresearchgate.net
Bio-based Solvents Employs solvents derived from renewable resources. researchgate.netrsc.orgUse of a deep eutectic solvent for three-component reactions. researchgate.netresearchgate.net
Solvent-Free Reactions Conducts reactions without a solvent, reducing waste. ymerdigital.comChemoselective protection of aldehydes on an alumina-sulfuric acid surface. ymerdigital.com
Photocatalysis Uses light to drive chemical reactions, often under mild conditions. ymerdigital.comEosin Y with green LED for the conversion of aldehydes to acetals. ymerdigital.com

These developments underscore a commitment to creating more sustainable and efficient synthetic routes for the transformation of this compound and related compounds.

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry

The integration of chemical synthesis with automated platforms and continuous flow technology offers significant advantages in terms of reproducibility, efficiency, and safety. While specific research on the automated synthesis of this compound itself is not yet widespread, the broader field of automated acetal synthesis provides a clear roadmap for future developments.

Automated synthesizers, such as the originally developed ChemKonzert, have been successfully used for solution-phase automated synthesis of related compounds like Garner's aldehyde. beilstein-journals.org These systems can perform sequential reactions, including protection, acetal formation, and reduction, with high efficiency and reproducibility. beilstein-journals.org The principles and technologies from these platforms can be readily adapted for the synthesis and transformation of this compound.

Continuous flow chemistry is another area with immense potential. asymchem.comresearchgate.net This technology allows for reactions to be carried out in a continuous stream rather than in a batch reactor, offering better control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents. asymchem.combeilstein-journals.orgmdpi.com Flow chemistry has been applied to a wide range of reactions, including those involving acetals and other sensitive functional groups. researchgate.net The integration of this compound chemistry into continuous flow systems could lead to more efficient and scalable production of its derivatives.

The benefits of these advanced manufacturing technologies are summarized below:

TechnologyKey Advantages
Automated Synthesis Improved reproducibility and reliability, reduced human error, increased speed and efficiency. beilstein-journals.orgsigmaaldrich.com
Continuous Flow Chemistry Enhanced safety, better process control, improved scalability, reduced waste. asymchem.comresearchgate.netbeilstein-journals.org

As these technologies become more accessible, their application to the chemistry of this compound is expected to grow, enabling more rapid discovery and development of new synthetic methodologies and complex molecules.

Novel Derivatizations and Tandem Reactions Utilizing this compound

The unique reactivity of this compound makes it an ideal candidate for the development of novel derivatizations and tandem reactions. Researchers are actively exploring new ways to functionalize this molecule and use it as a linchpin in complex reaction cascades.

One promising area is the development of diversity-oriented synthesis strategies. As mentioned earlier, the ability of atropaldehyde acetals to act as dual C2/C3 synthons allows for the synthesis of different heterocyclic scaffolds from a common set of starting materials. researchgate.net This approach, where the reaction outcome is controlled by subtle changes in the reaction conditions or the structure of the coupling partner, is a powerful tool for generating molecular diversity. researchgate.net

Tandem reactions, where multiple bond-forming events occur in a single pot, are another key focus. rsc.orgresearchgate.net Acid-catalyzed tandem reactions of atropaldehyde acetals have been developed to synthesize a variety of important molecules through novel reaction cascades. rsc.orgresearchgate.net These cascades often involve an initial SN2′ substitution followed by an oxidative C-C bond cleavage, demonstrating the potential for complex transformations to be achieved in a highly efficient manner. rsc.orgresearchgate.net

The following table provides examples of novel reactions involving this compound:

Reaction TypeDescriptionResulting Products
Diversity-Oriented Synthesis Reaction with glycine esters under metal-free conditions. researchgate.netPyrrolo[1,2-a]quinolines or 3,5-diarylpyridines. researchgate.net
Acid-Catalyzed Tandem Reactions SN2′ substitution followed by oxidative C-C bond cleavage. rsc.orgresearchgate.net2,2-disubstituted indolin-3-ones, naphthofurans, stilbenes. rsc.orgresearchgate.net
[3+3] Annulation Oxidative annulation with 1,3-dicarbonyl compounds. researchgate.netFunctionalized heterocyclic systems. researchgate.net

Scope Expansion for Complex Target Molecule Synthesis

A major goal in organic synthesis is the development of efficient and elegant routes to complex, biologically active molecules. This compound is emerging as a valuable building block in this endeavor, with its applications in target-oriented synthesis continually expanding.

The ability to use this compound to construct key structural motifs found in natural products and pharmaceuticals is a significant driver of current research. For instance, the synthesis of substituted indolinones and naphthofurans, which are common cores in many bioactive compounds, can be achieved using the tandem reaction strategies discussed previously. rsc.orgresearchgate.net

Furthermore, the development of new synthetic methods involving this compound opens up possibilities for the synthesis of novel analogs of existing drugs or entirely new classes of therapeutic agents. Its role as a precursor to atropine, a critical medication, highlights its historical importance in pharmaceutical synthesis. lookchem.com Current research aims to build upon this foundation by exploring its utility in the synthesis of a much broader range of complex target molecules.

The versatility of this compound as a synthetic intermediate is demonstrated by the variety of complex structures that can be accessed through its transformations. As our understanding of its reactivity deepens and new synthetic methods are developed, its role in the synthesis of complex and valuable molecules is certain to grow.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling acetaldehyde diethyl acetal in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile or chemical-resistant gloves, safety goggles, and flame-retardant/anti-static lab coats to avoid skin/eye contact and electrostatic discharge .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, which are flammable and may form explosive peroxides over time .
  • Spill Management : Absorb spills with non-combustible materials (e.g., sand, diatomaceous earth) and avoid water spray, which can spread vapors .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. How should acetaldehyde diethyl acetal be stored to prevent decomposition?

  • Methodological Answer :

  • Container Integrity : Store in tightly sealed, dry glass or inert plastic containers to avoid moisture ingress, which may accelerate degradation .
  • Environmental Controls : Keep in a cool (≤25°C), dark, well-ventilated area away from oxidizers, bases, and ignition sources. Label containers with opening dates to monitor peroxide formation .
  • Stability Monitoring : Periodically test stored samples for peroxide content using iodometric titration or test strips, especially if stored >6 months .

Q. What waste disposal protocols are recommended for acetaldehyde diethyl acetal in research labs?

  • Methodological Answer :

  • Segregation : Collect waste separately in designated, labeled containers to avoid reactions with incompatible materials (e.g., oxidizers) .
  • Regulatory Compliance : Adhere to local hazardous waste guidelines. For large quantities, collaborate with licensed waste management services for incineration or chemical neutralization .
  • Documentation : Maintain logs of waste volume, disposal dates, and contractor details for audits .

Advanced Research Questions

Q. How can researchers design experiments to assess biodegradation kinetics of acetaldehyde diethyl acetal under varying conditions?

  • Methodological Answer :

  • Experimental Framework :
  • Test System : Use OECD 310 (Ready Biodegradability) as a baseline. Prepare aerobic aqueous systems with activated sludge inoculum and monitor degradation via CO₂ evolution or dissolved organic carbon (DOC) loss over 28 days .
  • Variable Parameters : Test pH (5–9), temperature (10–30°C), and microbial consortia diversity to simulate natural environments.
  • Analytics : Employ gas chromatography (GC) with flame ionization detection (FID) or headspace sampling to quantify residual compound .
  • Data Interpretation : Compare degradation rates (reported 44–50% in 28 days under standard conditions) against controls to identify rate-limiting factors .

Q. What analytical techniques are suitable for detecting acetaldehyde diethyl acetal and its degradation byproducts?

  • Methodological Answer :

  • Quantitative Analysis :
  • GC-MS : Ideal for volatile parent compound detection. Use a DB-5MS column and electron ionization (EI) for fragmentation pattern matching .
  • HPLC-UV/RI : For non-volatile degradation products (e.g., acetic acid), utilize C18 columns with UV detection at 210 nm .
  • Byproduct Identification :
  • FTIR/NMR : Characterize carbonyl-containing intermediates (e.g., acetaldehyde) via carbonyl stretching bands (~1720 cm⁻¹) or ¹H NMR peaks (δ 9.7 ppm for aldehydes) .

Q. What mechanisms drive peroxide formation in acetaldehyde diethyl acetal, and how can this risk be mitigated?

  • Methodological Answer :

  • Mechanistic Study :
  • Autoxidation Pathways : Investigate peroxide formation under light/heat exposure using radical initiators (e.g., AIBN) and monitor via iodometric titration .
  • Stabilizers : Test inhibitors like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w to quench free radicals .
  • Mitigation Strategies :
  • Storage : Add molecular sieves to absorb moisture and store under nitrogen atmosphere to suppress oxidation .
  • Handling : Avoid distillation to dryness, which concentrates peroxides .

Q. How do data gaps in soil mobility and bioaccumulation impact environmental risk assessments, and what methodologies address these gaps?

  • Methodological Answer :

  • Research Design :
  • Soil Column Studies : Measure leaching potential using OECD 121 (Soil Column Test) with labeled (¹⁴C) compound to track mobility .
  • Bioaccumulation Assays : Conduct OECD 305 (Bioconcentration in Fish) or use quantitative structure-activity relationship (QSAR) models to estimate log Kow .
  • Risk Modeling : Integrate degradation half-lives (from OECD 310) and predicted bioaccumulation factors (BCFs) into probabilistic models (e.g., EUSES) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.